molecular formula C11H20FNO3 B1374309 Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate CAS No. 1209780-39-1

Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate

Cat. No. B1374309
Key on ui cas rn: 1209780-39-1
M. Wt: 233.28 g/mol
InChI Key: MDMNNQSCESTAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987251B2

Procedure details

To a solution of the product from Step B (0.300 g, 1.30 mmol) in MeOH (6 mL) at 0° C. was added NaBH4 (0.123 g, 3.24 mmol) in one portion, and the mixture was warmed to ambient temperature and stirred for 5.0 hours. The mixture was concentrated and the residue was taken up in EtOAc (20 mL) and a saturated aqueous NH4Cl solution (5 mL) and water (5 mL). The layers were mixed and separated and the aqueous phase extracted with EtOAc (2×10 mL). The combined organic extracts were washed with brine and dried over Na2SO4, then filtered and concentrated. The crude product was purified by column chromatography (12% to 60% EtOAc/hexanes gradient) to provide 0.130 g (43%) of the major isomer as a colorless oil that solidified overnight to a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[C:8](=[O:9])[CH2:7][CH2:6][CH2:5][N:4]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:3]1.[BH4-].[Na+]>CO>[F:1][CH:2]1[CH:8]([OH:9])[CH2:7][CH2:6][CH2:5][N:4]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1CN(CCCC1=O)C(=O)OC(C)(C)C
Name
Quantity
0.123 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
The layers were mixed
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (12% to 60% EtOAc/hexanes gradient)
CUSTOM
Type
CUSTOM
Details
to provide 0.130 g (43%) of the major isomer as a colorless oil that solidified overnight to a white solid
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1CN(CCCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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